1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE
Overview
Description
1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety and a phenylmethanesulfonyl group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves multiple steps, typically starting with the preparation of the benzylpiperidine intermediate. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further catalytic hydrogenation to obtain 4-benzylpiperidine
Chemical Reactions Analysis
1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of pharmaceuticals and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves its interaction with various molecular targets and pathways. Studies have shown that it can inhibit acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis by interacting with the AChE peripheral anionic site . Additionally, it exerts neuroprotective effects by inhibiting reactive oxygen species (ROS) generation and preventing oxidative injury in neuronal cells . Molecular docking and simulation studies suggest that the compound can bind to Aβ, inhibiting its toxic conformation and stabilizing the α-helical content .
Comparison with Similar Compounds
1-(4-BENZYLPIPERIDIN-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
1-Benzyl-4-piperidone: Used as a building block in the synthesis of various medicinal compounds, including those targeting Alzheimer’s disease.
Benzylpiperazine: Known for its stimulant properties and use in research related to neuropharmacology.
The uniqueness of this compound lies in its multi-targeted potential and its ability to modulate different pathways involved in neurodegenerative diseases, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-benzylsulfonylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(17-26(24,25)16-20-9-5-2-6-10-20)22-13-11-19(12-14-22)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPOZJMZTSLVBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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